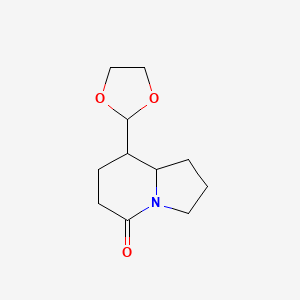
8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused to a hexahydroindolizinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both the dioxolane and indolizinone moieties. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, the reaction may be carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one: shares similarities with other indolizinone derivatives and dioxolane-containing compounds.
Hexahydroindolizinone: A simpler analog without the dioxolane ring.
Dioxolane derivatives: Compounds containing the dioxolane ring but lacking the indolizinone core.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88001-35-8 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
8-(1,3-dioxolan-2-yl)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C11H17NO3/c13-10-4-3-8(11-14-6-7-15-11)9-2-1-5-12(9)10/h8-9,11H,1-7H2 |
Clé InChI |
MKSHZDMVOAHPRN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CCC(=O)N2C1)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


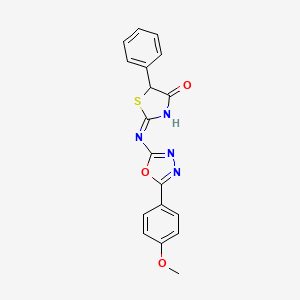

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)

![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
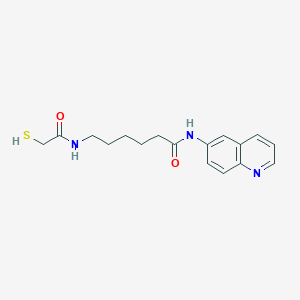
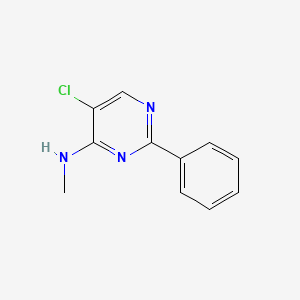
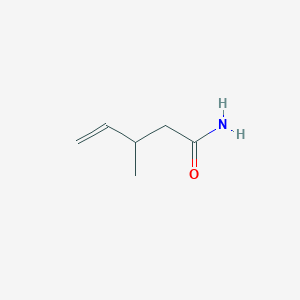
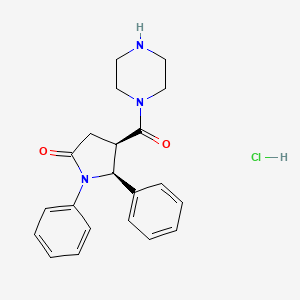

![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)

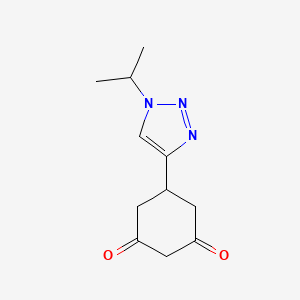
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
